1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
CAS No.: 932990-85-7
Cat. No.: VC11887054
Molecular Formula: C22H20N4O3
Molecular Weight: 388.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 932990-85-7 |
|---|---|
| Molecular Formula | C22H20N4O3 |
| Molecular Weight | 388.4 g/mol |
| IUPAC Name | 1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-(4-methylphenyl)-6-oxopyridazine-3-carboxamide |
| Standard InChI | InChI=1S/C22H20N4O3/c1-15-6-8-17(9-7-15)23-22(29)18-10-11-20(27)26(24-18)14-21(28)25-13-12-16-4-2-3-5-19(16)25/h2-11H,12-14H2,1H3,(H,23,29) |
| Standard InChI Key | RVVBOMRSSUXGQH-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CC(=O)N3CCC4=CC=CC=C43 |
| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CC(=O)N3CCC4=CC=CC=C43 |
Introduction
The compound 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide represents a complex chemical structure combining features of indole derivatives, pyridazine frameworks, and carboxamide functionalities. Such compounds are often investigated for their potential biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This article provides a detailed review of the compound's structure, synthesis, properties, and potential applications.
Structural Composition
2.1 Molecular Formula and Weight
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Molecular Formula: C20H20N4O3
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Molecular Weight: Approximately 364.40 g/mol
2.2 Chemical Structure
The compound consists of:
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A pyridazine ring substituted with a carboxamide group.
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A 2,3-dihydroindole (indoline) moiety, which is linked to the pyridazine core via a ketoethyl group.
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A para-methylphenyl group attached to the amide nitrogen.
This unique combination of functional groups suggests potential for diverse biological interactions.
Synthesis Pathways
The synthesis of such compounds typically involves:
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Formation of the pyridazine core through cyclization reactions involving hydrazine derivatives and diketones.
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Introduction of the indoline moiety via alkylation or acylation using appropriate indole derivatives.
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Amide bond formation with para-methyl aniline or similar precursors.
Detailed synthetic schemes are often tailored to optimize yield and purity while minimizing side reactions.
Biological Activity
5.1 Potential Anticancer Properties
Indole and pyridazine derivatives are widely studied for their anticancer potential due to their ability to:
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Interact with DNA or RNA.
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Inhibit key enzymes like kinases or topoisomerases.
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Induce apoptosis in cancer cells.
5.2 Antimicrobial Activity
The presence of both indoline and pyridazine groups suggests possible antimicrobial activity against bacterial and fungal pathogens.
5.3 Enzyme Inhibition
Carboxamide-containing compounds are known to inhibit various enzymes by mimicking natural substrates or binding at active sites.
Research Findings
Although specific data for this exact compound is limited, similar structures have shown promising results in preclinical studies:
Applications
Potential applications for this compound include:
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Drug Development: As a lead compound for anticancer or antimicrobial drugs.
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Chemical Biology Tools: To study enzyme mechanisms or cellular pathways.
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Material Science: Due to its stable aromatic framework, it may find use in organic electronics.
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